molecular formula C8H10N2O B8312728 3-(2-Pyrazinyl)butyraldehyde

3-(2-Pyrazinyl)butyraldehyde

Cat. No. B8312728
M. Wt: 150.18 g/mol
InChI Key: DLHUABXFCWWVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Pyrazinyl)butyraldehyde is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Pyrazinyl)butyraldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Pyrazinyl)butyraldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Pyrazinyl)butyraldehyde

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-pyrazin-2-ylbutanal

InChI

InChI=1S/C8H10N2O/c1-7(2-5-11)8-6-9-3-4-10-8/h3-7H,2H2,1H3

InChI Key

DLHUABXFCWWVOU-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C1=NC=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ester 12e (0.29 g, 1.493 mmol) in 5.3 mL dry CH2Cl2 was cooled to -78° C. and treated with DIBAL (1.0M solution in dry CH2Cl2, 1.5 mL, 1.493 mmol, 1.0 equiv), then an additional 0.7 mL DIBAL (0.5 equiv) solution was added and the reaction was quenched immediately upon completion by tlc with 2.0 mL dry CH3OH. The reaction mixture was diluted with 5 mL saturated aqueous sodium potassium tartrate and warmed gradually to room temperature, partitioned, and extracted with CH2Cl2 (3×5 mL). The combined extracts were washed with saturated aqueous sodium potassium tartrate (3×5 mL), dried (MgSO4), filtered and concentrated in vacuo. SGC chromatotron (SiO2, 4 mm, 0-10% CH3OH/CHCl3) afforded 13e (0.213 g, 0.224 g theoretical, 95%). For 13e: 1H NMR (CDCl3, 250 MHz) d 9.75 (s, 1H, CHO), 8.52 (br d, 1H, J=1.5 Hz, Pyr C3-H), 8.44 (dd, 1H, J=1.5, 2.5 Hz, Pyr C5-H), 8.38 (d, 1H, J=2.5 Hz, Pyr C6-H), 3.55 (ddq, 1H, J=6.0, 7.0, 7.9 Hz, CHCH3), 3.08 (ddd, 1H, J=1.2, 7.9, 17.8 Hz, CHH), 2.73 (ddd, 1H, J=1.2, 6.0, 17.8 Hz, CHH), 1.33 (d, 3H, J=7.0 Hz, CH3); 13C NMR (CDCl3 , 125 MHz) d 200.8, 158.2, 144.1, 143.8, 142.6, 49.3, 33.2, 20.8; IR (neat) nmax 3054, 2966, 1722, 1668, 1525, 1471, 1406, 1294, 1147, 1117, 1016, 848, 769 cm-1. See FIG. 19a.
Name
ester
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.